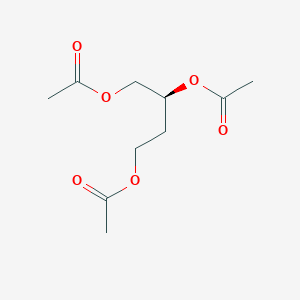

1,2,4-Butanetriol,triacetate,(S)-(9ci)

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer or diastereomer of a chiral molecule, is a cornerstone of modern pharmaceutical and materials science. chiralpedia.com The function of many drugs, agrochemicals, and fragrances is intrinsically linked to their three-dimensional structure. google.com Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that introduce a specific stereocenter into a target molecule. Their use is a highly effective strategy for achieving stereochemical control during a synthesis.

The importance of this approach stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, different enantiomers of a drug molecule often exhibit vastly different pharmacological activities and metabolic fates. enamine.net Employing chiral building blocks from the outset of a synthetic sequence can be more efficient and economical than separating a racemic mixture at a later stage. enamine.net This has driven significant research into the development and synthesis of novel chiral building blocks. wiley-vch.de

Overview of 1,2,4-Butanetriol (B146131) Derivatives as Chiral Synthons

1,2,4-Butanetriol is a four-carbon polyol containing three hydroxyl groups. wikipedia.orgnih.gov The presence of a stereocenter at the C2 position means it can exist as two enantiomers: (S)-1,2,4-butanetriol and (R)-1,2,4-butanetriol. nih.govresearchgate.net These compounds are valuable non-natural chiral polyols used as intermediates in a variety of chemical syntheses. guidechem.com

The (S)-enantiomer, in particular, is a versatile starting material for the enantioselective synthesis of several important pharmaceutical compounds and natural products. chemicalbook.com For instance, (S)-1,2,4-butanetriol is a precursor for cholesterol-lowering drugs and can be used in the total synthesis of natural products like (+)-azimine and (+)-carpaine. wikipedia.orgchemicalbook.com

Derivatives of (S)-1,2,4-butanetriol, where the hydroxyl groups are modified, extend its utility. The triacetate derivative, (S)-1,2,4-Butanetriol, triacetate, is one such example. It is typically prepared via the acetylation of (S)-1,2,4-butanetriol using acetic anhydride (B1165640). chemicalbook.comcdnsciencepub.com This transformation protects the reactive hydroxyl groups, allowing chemists to perform reactions on other parts of a molecule without interference. The acetate (B1210297) groups can then be readily removed to regenerate the triol.

Structural and Stereochemical Considerations of (S)-1,2,4-Butanetriol,triacetate

The defining feature of (S)-1,2,4-Butanetriol, triacetate is its specific three-dimensional arrangement. The molecule consists of a four-carbon butane (B89635) backbone. Acetate groups (-OCOCH₃) are attached at positions 1, 2, and 4.

The stereochemistry is dictated by the chiral center at the C2 carbon. The "(S)" designation, from the Latin sinister for left, describes the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as it is transferred to subsequent products in a synthetic pathway, ensuring the desired stereochemistry in the final molecule. The synthesis of the parent triol often starts from (S)-malic acid, which is reduced using reagents like borane-dimethyl sulfide (B99878), thereby establishing the (S) stereocenter that is retained upon acetylation. chemicalbook.comcdnsciencepub.com

Table 1: Physicochemical Properties of 1,2,4-Butanetriol, triacetate

| Property | Value |

| Chemical Formula | C₁₀H₁₆O₆ nist.gov |

| Molecular Weight | 232.23 g/mol nist.gov |

| IUPAC Name | (2S)-1,4-diacetyloxybutan-2-yl acetate |

| CAS Registry Number | 14835-47-3 nist.gov |

| Synonyms | Butane-1,2,4-triol, acetylated nist.gov |

Properties

Molecular Formula |

C10H16O6 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

[(3S)-3,4-diacetyloxybutyl] acetate |

InChI |

InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m0/s1 |

InChI Key |

RPOOYSKKKVGNAP-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)OCC[C@@H](COC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Stereoselective Synthesis of S 1,2,4 Butanetriol: Precursor to the Triacetate

Chemical Synthesis Pathways for Enantiopure (S)-1,2,4-Butanetriol

Chemical methods for synthesizing (S)-1,2,4-butanetriol often rely on the use of chiral starting materials or stereoselective reactions to ensure the desired enantiomer is produced with high purity.

A prevalent and effective method for synthesizing (S)-1,2,4-butanetriol involves the reduction of readily available and optically active (S)-malic acid or its esters. cdnsciencepub.com One of the most direct approaches is the reduction of (S)-malic acid using borane-dimethyl sulfide (B99878) (BMS) in tetrahydrofuran (B95107) (THF), which can produce the desired triol in quantitative yield under mild conditions. cdnsciencepub.com This method is advantageous due to its simplicity and high yield.

Another common reducing agent is sodium borohydride (B1222165) (NaBH₄). The reduction of dimethyl (S)-malate with NaBH₄ in the presence of a Lewis acid like lithium chloride or in a solvent system like toluene (B28343) and methanol (B129727) has been shown to produce (S)-1,2,4-butanetriol with high yield and excellent optical purity (99.1-99.7% ee). google.com The choice of solvent and additives can influence the reaction's efficiency and selectivity. For instance, using NaBH₄ in ethanol to reduce diethyl (S)-malate is also an effective method. google.com

| Starting Material | Reducing Agent/System | Solvent | Yield | Optical Purity (ee) | Reference |

| (S)-Malic acid | Borane-dimethyl sulfide | THF | Quantitative | Not specified | cdnsciencepub.com |

| Diethyl (S)-malate | Sodium borohydride | Ethanol | 79.7% | Not specified | google.com |

| Dimethyl (S)-malate | Sodium borohydride / Lithium chloride | 1,2-dimethoxyethane | 80% | 99.7% | google.com |

| Diethyl (S)-malate | Sodium borohydride | Toluene / Methanol | 90.4% | 99.1% | google.com |

The use of (S)-malic acid as a starting material is a prime example of a chiral pool approach. This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting points for the synthesis of more complex chiral molecules. (S)-malic acid, a constituent of the citric acid cycle, provides a C4 backbone with the desired stereocenter at the C2 position, making it an ideal precursor for (S)-1,2,4-butanetriol. cdnsciencepub.com This approach avoids the need for complex asymmetric synthesis steps and ensures high enantiomeric purity of the final product.

While the chiral pool approach from malic acid is dominant, research into asymmetric catalysis offers alternative routes. For instance, the creation of a novel benzaldehyde lyase has been explored for the atom-economic synthesis of chiral 1,2,4-butanetriol (B146131) from formaldehyde (B43269) and acrolein through a chemoenzymatic process. cell.com This method involves the C-C bond formation to construct the carbon backbone, followed by stereoselective reduction. Although this represents a significant advancement in biocatalysis, it highlights the potential for developing asymmetric catalytic systems for the synthesis of such polyols.

To ensure the highest enantiomeric purity, multi-step reaction sequences are often employed. Starting from (S)-malic acid, the process typically involves the esterification of the carboxylic acid groups, followed by reduction. google.com For example, diethyl (S)-malate can be prepared from (S)-malic acid, and subsequent reduction with NaBH₄ yields the target triol. google.com These well-established steps, when carried out under optimized conditions, consistently produce (S)-1,2,4-butanetriol with very high enantiomeric excess. The crude triol can be directly converted into its triacetate derivative by acetylation with acetic anhydride (B1165640), often in high yield (93%). cdnsciencepub.com

Biocatalytic and Biotechnological Production of (S)-1,2,4-Butanetriol

Biotechnological routes offer a sustainable alternative to chemical synthesis, utilizing renewable feedstocks and engineered microorganisms.

A significant advancement in the production of (S)-1,2,4-butanetriol is its biosynthesis from D-xylose using engineered microorganisms. researchgate.net The biosynthetic pathway typically involves a series of enzymatic conversions: D-xylose is first oxidized to D-xylonate, which is then dehydrated to 2-keto-3-deoxy-D-xylonate. This intermediate is subsequently decarboxylated to 3,4-dihydroxybutanal, and a final reduction step yields (S)-1,2,4-butanetriol. researchgate.net

Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been successfully developed for this purpose. researchgate.netnih.gov Key to the success of these microbial factories is the recruitment and optimization of heterologous enzymes, such as xylose dehydrogenase and keto acid decarboxylase from various microbial sources. researchgate.net

Research has focused on optimizing the fermentation process to achieve high titers and yields. Strategies include screening for more efficient host strains and enzyme homologs. researchgate.net For example, systematic optimization of the pathway in E. coli has led to significant improvements in production. Recent studies have demonstrated the potential for high-titer production, with one study achieving 125 g/L of (S)-1,2,4-butanetriol from 180 g/L of D-xylose, representing a yield of over 97%. acs.orguq.edu.autum.debohrium.com Further process optimization, termed "intermediate boosting," has pushed the space-time yield to 9.4 g/L/h and the final titer to 170 g/L. acs.orguq.edu.autum.debohrium.com

| Microorganism | Substrate | Key Enzymes Expressed | Titer | Yield | Reference |

| Engineered Escherichia coli | D-xylose | Xylose dehydrogenase, Keto acid decarboxylase | Not specified | Not specified | researchgate.net |

| Engineered Saccharomyces cerevisiae | D-xylose | Xylose dehydrogenase (XylB), Xylonate dehydratase (XylD), 2-ketoacid decarboxylase | 1.7 g/L | 24.5% (molar) | nih.gov |

| Optimized Biocatalytic System | D-xylose | Not specified | 170 g/L | >97% | acs.orguq.edu.autum.debohrium.com |

An in-depth examination of 1,2,4-Butanetriol, triacetate, (S)-(9ci) begins with its precursor, (S)-1,2,4-Butanetriol. The synthesis and resolution of this chiral triol are critical to obtaining the final triacetate compound. This article explores the stereoselective synthesis, advanced metabolic engineering techniques, and enzymatic resolution methods focused on producing enantiomerically pure (S)-1,2,4-Butanetriol.

1

(S)-1,2,4-Butanetriol is a key chiral building block for various high-value chemicals, including the energetic material (S)-1,2,4-butanetriol trinitrate (BTTN) and several pharmaceuticals. frontiersin.org A direct and effective method for its enantioselective synthesis is the chemical reduction of (S)-malic acid. This process typically utilizes a reducing agent like borane-dimethyl sulfide to convert the carboxylic acid functionalities of (S)-malic acid into hydroxyl groups, yielding (S)-(-)-1,2,4-Butanetriol. chemicalbook.com Once the chiral triol is obtained, it can be converted to its triacetate form, (S)-1,2,4-triacetoxybutane, through acetylation using acetic anhydride. chemicalbook.com While effective, chemical synthesis routes can be expensive and generate significant waste, such as borate (B1201080) salts, which has spurred the development of biotechnological production methods. sciepublish.com

2 Metabolic Engineering Approaches for Enhanced Yield and Stereoselectivity

Metabolic engineering of microorganisms offers a promising alternative for the sustainable production of 1,2,4-Butanetriol (BT). By harnessing and optimizing cellular machinery, researchers can create microbial cell factories capable of converting renewable feedstocks into the desired chemical. nih.gov Organisms such as Escherichia coli, Saccharomyces cerevisiae, and Candida tropicalis have been successfully engineered for this purpose. frontiersin.orgnih.govbohrium.com

1 Pathway Elucidation and Reconstruction in Engineered Microorganisms

The microbial synthesis of 1,2,4-butanetriol has been achieved by designing and implementing novel biosynthetic pathways in host organisms. A common strategy involves utilizing D-xylose, a pentose (B10789219) sugar abundant in lignocellulosic biomass. nih.gov The pathway typically begins with the oxidation of D-xylose to D-xylonate. In engineered S. cerevisiae, this has been accomplished by overexpressing a xylose dehydrogenase. nih.gov

A novel pathway was also constructed in an engineered strain of E. coli to produce BT from glucose via the nonessential amino acid homoserine. sciepublish.com This pathway involved the deamination of homoserine to 4-hydroxy-2-oxobutanoic acid (HOBA) using an engineered phosphoserine transaminase, followed by three subsequent enzymatic steps to convert HOBA to BT. sciepublish.com Another approach in E. coli established a synthetic pathway from D-arabinose. frontiersin.org These reconstructed pathways demonstrate the feasibility of producing BT from various renewable substrates, diverting central metabolites toward the target product.

2 Enzyme Screening and Engineering for Specific Conversions

The efficiency of a reconstructed metabolic pathway is highly dependent on the activity and specificity of its constituent enzymes. A critical step in pathway optimization is the screening of enzymes from different microbial sources to identify those with the best performance in the chosen host organism. For the production of D-1,2,4-butanetriol from D-arabinose in E. coli, researchers screened multiple candidates for each of the four enzymatic steps. frontiersin.org

A key and often rate-limiting enzyme in the xylose-to-BT pathway is D-xylonate dehydratase (XylD), which is an iron-sulfur [Fe-S] cluster-containing protein. frontiersin.orgnih.gov Its activity can be a bottleneck, leading to the accumulation of the intermediate xylonate. nih.gov To address this, strategies have focused on enhancing the intracellular availability of iron to improve the activity of this heterologous enzyme. nih.govnih.gov In one study, modulating iron metabolism at the transcriptional level in Candida tropicalis boosted D-xylonate dehydratase activity by 2.2-fold. nih.gov Similarly, enhancing the iron uptake ability in S. cerevisiae was performed to improve XylD enzymatic activity. nih.gov Fine-tuning the expression levels of pathway enzymes is another critical strategy; a systematic optimization of enzyme expression in E. coli increased BT production by 4.3-fold compared to the initial strain. frontiersin.org

| Enzyme | Function | Host Organism | Engineering Strategy | Reference |

|---|---|---|---|---|

| Xylose Dehydrogenase (XylB) | Converts D-xylose to D-xylonate | S. cerevisiae | Overexpression | nih.gov |

| D-xylonate Dehydratase (XylD) | Converts D-xylonate to 2-keto-3-deoxy-xylonate | S. cerevisiae, C. tropicalis | Enhancement of Fe uptake/metabolism | nih.govnih.gov |

| 2-ketoacid Decarboxylase (KdcA) | Decarboxylates 2-keto-3-deoxy-xylonate | S. cerevisiae | Multiple genome integrations | nih.gov |

| Phosphoserine Transaminase (SerC) | Deaminates homoserine to HOBA | E. coli | Protein engineering (R42W/R77W mutations) | sciepublish.com |

3 Optimization of Fermentation Conditions for Stereoinversion and Production

Beyond genetic modifications, optimizing fermentation process parameters is crucial for maximizing product yield and titer. A significant challenge in BT biosynthesis is the potential imbalance of redox cofactors, specifically the ratio of NADH to NADPH. nih.gov The heterologous pathway from xylose can create a deficiency in NADPH. nih.gov To counteract this, pivotal genes in the NADPH regeneration pathway were overexpressed in C. tropicalis, leading to a BT yield of 3.2 g/L. nih.gov In S. cerevisiae, overexpression of an NADH kinase to rebalance the NADH/NADPH ratio resulted in a BT titer of 2.2 g/L. nih.gov

Maintaining a stable pH during fermentation is also critical for cell growth and enzyme function. The introduction of calcium carbonate as a buffering agent in C. tropicalis fermentations led to an increased BT yield of 4.0 g/L, a 111% improvement over the baseline strain. nih.gov Further enhancements in S. cerevisiae were achieved by feeding low concentrations of glucose along with xylose to support the supply of NADH, which boosted the BT titer to 6.6 g/L. nih.gov

A remarkable strategy for producing a single stereoisomer is microbial stereoinversion. The microorganism Sterigmatomyces elviae has been shown to convert racemic 1,2,4-butanetriol into the pure (S)-enantiomer. This process involves the selective oxidation of (R)-1,2,4-butanetriol to the intermediate 1,4-dihydroxy-2-butanone, which is then stereoselectively reduced to (S)-1,2,4-butanetriol. researchgate.net This method achieved a concentration of 12 g/L of (S)-1,2,4-butanetriol with an enantiomeric excess greater than 99.9% from a starting solution of 20 g/L of the racemate. researchgate.net

| Organism | Optimization Strategy | Resulting BT Titer | Improvement | Reference |

|---|---|---|---|---|

| C. tropicalis | Overexpression of NADPH regeneration genes | 3.2 g/L | - | nih.gov |

| C. tropicalis | Addition of Calcium Carbonate (pH control) | 4.0 g/L | 111% increase over baseline | nih.gov |

| S. cerevisiae | Overexpression of NADH kinase | 2.2 g/L | - | nih.gov |

| S. cerevisiae | Low-concentration glucose co-feeding | 6.6 g/L | 200% increase over NADH kinase alone | nih.gov |

| S. elviae | Microbial stereoinversion of racemate | 12 g/L (>99.9% ee) | Complete stereoinversion | researchgate.net |

3 Enzymatic Resolution of Racemic 1,2,4-Butanetriol

When a chemical synthesis or bioprocess yields a racemic mixture (a 50:50 mixture of both enantiomers), a resolution step is necessary to isolate the desired stereoisomer. libretexts.org Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. libretexts.org This can be achieved through methods like enantioselective transesterification catalyzed by lipases or through microbial processes that selectively consume or convert one enantiomer. mdpi.com

As mentioned previously, the microbial stereoinversion by Sterigmatomyces elviae represents a highly efficient biological resolution method. researchgate.net It not only resolves the racemic mixture but also converts the undesired (R)-enantiomer into the desired (S)-enantiomer, theoretically allowing for a 100% yield of the target molecule from the racemic starting material. This process is a significant advancement over classical resolution methods, which have a maximum theoretical yield of 50% for the desired enantiomer. researchgate.net

Acetylation Chemistry of S 1,2,4 Butanetriol to Form the Triacetate

Regioselective Acetylation Strategies

While the ultimate goal is the formation of the triacetate, the presence of three hydroxyl groups (two primary at positions 1 and 4, and one secondary at position 2) necessitates a consideration of regioselectivity. Controlling which hydroxyl group reacts is a key strategic element in polyol chemistry.

Strategies for the acetylation of (S)-1,2,4-Butanetriol can be broadly categorized:

Exhaustive Acetylation : This is the most direct strategy for synthesizing the triacetate. It involves using a significant excess of the acetylating agent (e.g., acetic anhydride) and often a catalyst to drive the reaction to completion, ensuring all three hydroxyl groups are acetylated. One report indicates that (S)-1,2,4-butanetriol can be treated with acetic anhydride (B1165640) to afford the triacetate in a 93% yield, suggesting a straightforward exhaustive approach is effective. nih.govcdnsciencepub.com

Controlled or Regioselective Acetylation : In some synthetic contexts, the formation of mono- or di-acetylated intermediates is desired. Achieving this requires more nuanced strategies. Based on general principles of polyol chemistry, primary alcohols are typically more reactive than secondary alcohols, suggesting the hydroxyl groups at the C1 and C4 positions would acetylate faster than the C2 hydroxyl group.

Catalytic Control : Specific catalysts can influence which hydroxyl group is acetylated. For instance, acetate-catalyzed methods have been shown to provide high regioselectivity in the acylation of diols and polyols. dtic.milgoogle.com This approach relies on the formation of hydrogen bonds between the acetate (B1210297) anion and the hydroxyl groups, which can differentiate between the electronic and steric environments of the different -OH groups on the butanetriol backbone. dtic.milgoogle.com

Enzymatic Acetylation : Biocatalytic methods, often employing lipases like Novozym 435, offer remarkable regioselectivity. These enzymes can selectively acylate primary alcohols over secondary ones with high precision, providing a pathway to specific mono- or di-esters which could then be subjected to a second, non-selective step to yield the triacetate if desired.

The choice of strategy depends on whether the triacetate is the sole target or if partially acetylated intermediates are also of interest. For the direct production of (S)-1,2,4-Butanetriol,triacetate, an exhaustive acetylation is the most common and efficient approach.

Reaction Kinetics and Mechanistic Studies of Acetylation Processes

The mechanism of acetylation of an alcohol like (S)-1,2,4-Butanetriol with acetic anhydride can proceed through several pathways, largely dependent on the presence and nature of a catalyst.

Catalyst-Free Mechanism : In the absence of a catalyst, the reaction can still proceed, albeit often requiring higher temperatures. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group to yield the acetylated ester. acs.org

Acid-Catalyzed Mechanism : Under acidic conditions (e.g., H₂SO₄), the reaction is accelerated. A proton from the acid catalyst protonates one of the carbonyl oxygens of acetic anhydride. This protonation makes the corresponding carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. researchgate.net This pathway increases the reaction rate by activating the acetylating agent.

Base-Catalyzed Mechanism (e.g., Pyridine (B92270), DMAP) : Basic catalysts are commonly employed. While a weaker base like pyridine can act as a solvent and acid scavenger, a stronger nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) dramatically enhances the reaction rate through a different mechanism. DMAP first attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion intermediate. dtic.mil This intermediate is a much more potent acetylating agent than acetic anhydride itself. The alcohol then attacks the N-acylpyridinium ion, forming the ester and regenerating the DMAP catalyst. dtic.mil

The kinetics of these processes vary significantly. Catalyst-free reactions are generally the slowest. Acid-catalyzed reactions are faster, and DMAP-catalyzed reactions are often extremely rapid, proceeding to completion quickly even at room temperature. dtic.mil

| Mechanism Type | Key Step | Role of Catalyst | Relative Rate |

|---|---|---|---|

| Catalyst-Free | Direct nucleophilic attack of alcohol on acetic anhydride. acs.org | N/A | Slow |

| Acid-Catalyzed | Protonation of acetic anhydride carbonyl, increasing electrophilicity. researchgate.net | Activates the acetylating agent. | Moderate to Fast |

| DMAP-Catalyzed | Formation of a highly reactive N-acylpyridinium ion intermediate. dtic.mil | Acts as a nucleophilic shuttle. | Very Fast |

Catalyst Systems for Efficient Triacetylation

Commonly, the reaction is performed using acetic anhydride as the acetylating agent in the presence of a base like pyridine , which often serves as both the catalyst and the solvent. nih.gov For enhanced reactivity, 4-(dimethylamino)pyridine (DMAP) is frequently added in catalytic amounts to the pyridine/acetic anhydride mixture, significantly accelerating the reaction. dtic.mil

Beyond traditional amine bases, various other systems have been shown to be effective for the acetylation of alcohols and polyols and are applicable to this synthesis:

Lewis Acids and Metal Salts : A range of metal-based catalysts are effective. These include copper(II) tetrafluoroborate, silver triflate, and vanadyl triflate, which can catalyze the acetylation of diverse alcohols under mild, solvent-free conditions. acs.org Cationic palladium (II) species have also been reported as highly active catalysts, enabling rapid acetylation at room temperature with low catalyst loading (e.g., 1 mol%). google.com

Solid Acid Catalysts : Heterogeneous catalysts offer the advantage of easy removal from the reaction mixture by simple filtration. Expansive graphite (B72142) has been reported as an inexpensive and efficient catalyst for the acetylation of primary and secondary alcohols. niscpr.res.in

Solvent-Free and Mild Conditions : Many modern catalytic systems are designed to work under environmentally benign conditions. Phosphomolybdic acid, for example, can catalyze acetylation at ambient temperature under solvent-free conditions, yielding excellent results. acs.org

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Pyridine/DMAP | Acetic anhydride, Room Temp. | High efficiency, very common. | dtic.mil |

| Cationic Palladium (II) | Acetic anhydride, Room Temp., 1 mol% catalyst. | Very rapid, mild conditions, low catalyst loading. | google.com |

| Copper(II) tetrafluoroborate | Acetic anhydride, Room Temp., solvent-free. | Efficient for acid-sensitive alcohols. | acs.org |

| Phosphomolybdic acid | Acetic anhydride, Room Temp., solvent-free. | Short reaction times, ambient temperature. | acs.org |

| Expansive Graphite | Acetic anhydride, Room Temp. or reflux. | Inexpensive, reusable solid catalyst, easy workup. | niscpr.res.in |

Purification and Isolation Methodologies for (S)-1,2,4-Butanetriol,triacetate

Following the completion of the acetylation reaction, a systematic workup and purification procedure is required to isolate the pure (S)-1,2,4-Butanetriol triacetate from the reaction mixture, which contains the product, excess reagents (acetic anhydride), byproducts (acetic acid), and the catalyst.

A standard and widely applicable methodology for reactions using acetic anhydride and pyridine involves several steps: nih.gov

Quenching : The reaction is first quenched to destroy any remaining acetic anhydride. This is typically achieved by adding a small amount of a protic solvent like methanol (B129727) or water.

Solvent Removal/Extraction : The crude mixture is often concentrated under reduced pressure (co-evaporated with a solvent like toluene (B28343) to remove residual pyridine) and then diluted with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. nih.gov

Aqueous Washing : The organic solution is washed sequentially to remove impurities.

A wash with a dilute acid (e.g., 1 M HCl) removes basic catalysts like pyridine and DMAP. nih.gov

A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) neutralizes and removes the acetic acid byproduct and any remaining HCl. nih.govniscpr.res.in

A final wash with brine (saturated aqueous NaCl) removes the bulk of the dissolved water from the organic layer. nih.gov

Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude triacetate. nih.gov

Final Purification : The crude product is then purified to obtain the final, high-purity compound. The two most common methods are:

Silica (B1680970) Gel Column Chromatography : This is a standard technique for purifying organic compounds. The crude triacetate is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from any remaining non-polar or polar impurities. nih.gov

Distillation : Given that 1,2,4-butanetriol (B146131) triacetate is a liquid, purification can also be achieved by distillation under reduced pressure (vacuum distillation). dtic.mil This method is particularly effective for larger-scale preparations where chromatography may be less practical.

If a solid catalyst is used, the initial step simply involves filtering the catalyst from the reaction mixture before proceeding with the aqueous workup. niscpr.res.in In some highly efficient, catalyst-free microwave-assisted reactions, the workup can be simplified to pouring the mixture into water and filtering the precipitated product, or direct evaporation of volatiles if the product is non-volatile and formed cleanly. acs.org

Applications of S 1,2,4 Butanetriol,triacetate and Its Precursor in Advanced Organic Synthesis

Role as a Chiral Synthon for Complex Molecular Architectures

The utility of (S)-1,2,4-butanetriol and its triacetate derivative is prominently demonstrated in their application as chiral synthons. A chiral synthon is a stereochemically defined molecular fragment used to introduce a specific chirality into a target molecule, a cornerstone of stereoselective synthesis.

Chiral auxiliaries are compounds that reversibly attach to a substrate, direct a stereoselective reaction, and are subsequently removed. (S)-1,2,4-butanetriol is a precursor for specialized chiral auxiliaries. For instance, it has been used in the synthesis of (3S)-4-Methoxybutane-1,3-diol, which is an important auxiliary for the preparation of planar-chiral metallocenes. chemicalbook.com This synthesis proceeds by forming an isomerically pure acetal (B89532) from (S)-1,2,4-butanetriol, followed by O-methylation and hydrolysis. chemicalbook.com

The fixed stereocenter of (S)-1,2,4-butanetriol makes it an ideal starting material for the construction of heterocycles with predictable three-dimensional structures. Researchers have leveraged this precursor to achieve asymmetric syntheses of important heterocyclic compounds. chemicalbook.com

A notable example is the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran. chemicalbook.com This process involves the cyclodehydration of (S)-1,2,4-butanetriol by heating it with a catalytic amount of p-toluenesulfonic acid. chemicalbook.com Another application is the asymmetric synthesis of (-)-(2S, 3R)-Methanoproline, where the butanetriol is converted in several steps, including the formation of a cyclic sulfate (B86663) and subsequent diastereospecific condensation with methyl benzylideneglycinate. chemicalbook.com

| Precursor | Target Heterocycle | Key Transformation | Reference |

| (S)-1,2,4-Butanetriol | (S)-(+)-3-Hydroxytetrahydrofuran | Catalytic Cyclodehydration | chemicalbook.com |

| (S)-1,2,4-Butanetriol | (-)-(2S, 3R)-Methanoproline | Formation of cyclic sulfate, diastereospecific condensation | chemicalbook.com |

As a versatile chiral building block, (S)-1,2,4-butanetriol is a starting material for enantiopure intermediates used in the total synthesis of complex natural products. Its application has been noted in the enantioselective total syntheses of the alkaloids (+)-azimine and (+)-carpaine. chemicalbook.comsigmaaldrich.com The ability to use this simple C4 synthon to build intricate molecular frameworks underscores its importance in synthetic strategies that rely on the "chiral pool" approach, where readily available enantiopure compounds are used as starting materials. cdnsciencepub.com

Derivatization Chemistry of the Triacetate

The triacetate form, (S)-1,2,4-butanetriol triacetate, can be synthesized in high yield (93%) via the acetylation of the parent triol with acetic anhydride (B1165640). cdnsciencepub.com This derivative offers distinct reactivity, allowing for selective transformations that are central to its utility.

(S)-1,2,4-Butanetriol triacetate possesses two primary acetate (B1210297) groups (at C1 and C4) and one secondary acetate group (at C2). The primary esters are generally more susceptible to hydrolysis under controlled enzymatic or chemical conditions than the more sterically hindered secondary ester. This differential reactivity allows for the selective deacetylation at the C1 or C4 position, unmasking a primary hydroxyl group for subsequent, regiospecific functionalization while the other two hydroxyl groups remain protected.

An alternative strategy to achieve regiospecific functionalization starts with the parent triol. By reacting (S)-1,2,4-butanetriol with reagents like cyclohexanone, a cyclohexylidene acetal can be formed that preferentially protects the 1,2-diol moiety. cdnsciencepub.com This leaves the C4 primary hydroxyl group exposed for targeted chemical modification, after which the protecting groups can be removed. cdnsciencepub.com

The parent triol, obtained from the complete deacetylation of the triacetate, is a precursor to other highly valuable chiral building blocks. chemicalbook.comsigmaaldrich.com One of the most significant transformations is its conversion to (+)-3,4-epoxy-1-butanol. chemicalbook.comsigmaaldrich.com This synthesis involves a sequence of protection, activation, and cyclization steps. Typically, the 1,2-diol is first protected, the remaining primary hydroxyl at C4 is activated (e.g., by conversion to a tosylate), and subsequent treatment with a base induces an intramolecular Williamson ether synthesis to form the chiral epoxide ring. This epoxide is a versatile intermediate for introducing a stereodefined hydroxyethyl (B10761427) side chain in various synthetic targets. chemicalbook.com

| Starting Material | Key Derivatives | Significance | Reference |

| (S)-1,2,4-Butanetriol | (+)-3,4-epoxy-1-butanol | Versatile chiral building block for introducing hydroxyethyl moieties | chemicalbook.comsigmaaldrich.com |

| (S)-1,2,4-Butanetriol | (S)-1,2,4-tris-(3,5-dinitrobenzoy1oxy)butane | Solid derivative for purification and characterization | sigmaaldrich.comcdnsciencepub.com |

| (S)-1,2,4-Butanetriol | (2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxane | Intermediate for chiral ligands and auxiliaries | chemicalbook.comsigmaaldrich.com |

Mechanistic Insights into Reactions Utilizing (S)-1,2,4-Butanetriol Triacetate as a Synthon

The application of (S)-1,2,4-butanetriol triacetate as a synthon in advanced organic synthesis is intrinsically linked to the strategic unmasking of its hydroxyl functionalities. While the triacetate itself is generally a protected form of the more reactive (S)-1,2,4-butanetriol, its formation and hypothetical utility as a chiral building block offer insights into key reaction mechanisms. The primary role of the acetate groups is to ensure stability and control reactivity, allowing for selective transformations at other sites of a molecule or a controlled release of the chiral triol under specific conditions.

A significant reaction directly involving the triacetate moiety is its formation via a Prins-type condensation. Understanding this mechanism provides a foundational perspective on the compound's chemical behavior. The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde to an alkene. wikipedia.org In the synthesis of 1,2,4-butanetriol (B146131) triacetate, this involves the reaction of allyl acetate with formaldehyde (B43269).

The generally accepted mechanism for the Prins reaction proceeds through several key steps, initiated by the activation of the aldehyde by an acid catalyst.

Mechanism of the Prins Reaction for the Formation of 1,2,4-Butanetriol Triacetate:

Formation of an Oxocarbenium Ion: In the presence of an acid catalyst (e.g., H₂SO₄), formaldehyde is protonated, which then eliminates water to form a highly electrophilic oxocarbenium ion (CH₂OH⁺). This species is a potent electrophile. wikipedia.org

Electrophilic Attack: The π-bond of the allyl acetate acts as a nucleophile, attacking the oxocarbenium ion. This results in the formation of a resonance-stabilized secondary carbocation.

Nucleophilic Capture: The carbocation intermediate is then captured by a nucleophile present in the reaction medium. In the context of the synthesis of the triacetate, acetic acid can act as the nucleophile, leading to the formation of an ester.

Final Product Formation: Subsequent workup and acetylation of the remaining hydroxyl group would yield the final 1,2,4-butanetriol triacetate. The stereochemistry of the final product when using a chiral substrate is influenced by the transition state geometry. nih.gov

The following table outlines the key stages of this mechanistic pathway.

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of formaldehyde by an acid catalyst. | Formation of a protonated formaldehyde species. |

| 2 | Formation of a highly electrophilic oxocarbenium ion. | CH₂OH⁺ |

| 3 | Nucleophilic attack by the alkene (allyl acetate) on the oxocarbenium ion. | Formation of a resonance-stabilized secondary carbocation. |

| 4 | Nucleophilic capture of the carbocation by a suitable nucleophile (e.g., acetic acid). | Formation of an intermediate ester. |

| 5 | Subsequent hydrolysis and acetylation steps. | Yields 1,2,4-Butanetriol, triacetate. |

While direct applications of (S)-1,2,4-butanetriol triacetate as a complex synthon are not extensively documented, its precursor, (S)-1,2,4-butanetriol, is a widely used chiral building block. chemicalbook.com The triacetate serves as a stable, protected version of this versatile synthon. The mechanistic significance of using the triacetate would lie in a synthetic strategy that requires the chiral backbone to be inert while other chemical transformations are carried out on the molecule. The acetate groups can then be readily removed by hydrolysis to liberate the triol, which can then participate in further stereoselective reactions.

For instance, in a hypothetical multi-step synthesis, the (S)-1,2,4-butanetriol triacetate could be incorporated into a larger molecule. The robust nature of the acetate protecting groups would allow for a wide range of reaction conditions to be employed for modifying other parts of the molecule. At the desired stage, a simple acid or base-catalyzed hydrolysis would deprotect the triol, revealing the chiral diol or triol functionality for subsequent stereospecific reactions, such as cyclization, oxidation, or coupling reactions.

In essence, the mechanistic role of (S)-1,2,4-butanetriol triacetate in advanced organic synthesis is primarily that of a "latent" chiral synthon. The key mechanistic steps involving this compound are those of its own formation (e.g., via the Prins reaction) and its deprotection to the functionally active (S)-1,2,4-butanetriol. The true value of this protected synthon lies in the synthetic flexibility it affords in complex molecular architectures.

Advanced Spectroscopic and Chromatographic Characterization of S 1,2,4 Butanetriol,triacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For (S)-1,2,4-Butanetriol, triacetate, both ¹H NMR and ¹³C NMR are required for full structural confirmation.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum is expected to show distinct signals for the protons of the three acetyl methyl groups, as well as the seven protons on the butane (B89635) backbone. The integration of these signals would correspond to the number of protons in each environment (e.g., 9H for the three CH₃ groups). Spin-spin coupling patterns (splitting) would reveal which protons are adjacent to one another, confirming the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. thieme-connect.delibretexts.org The spectrum for (S)-1,2,4-Butanetriol, triacetate is expected to show ten distinct peaks, corresponding to the four carbons of the butane backbone and the six carbons of the three acetate (B1210297) groups (three carbonyl and three methyl carbons). The chemical shifts of these peaks, particularly the downfield shifts for the carbons bonded to oxygen and the carbonyl carbons, would confirm the presence and location of the triacetate functional groups. rsc.orghmdb.cadocbrown.info

Specific, experimentally determined NMR data for (S)-1,2,4-Butanetriol, triacetate is not broadly published in readily accessible literature, preventing the creation of a detailed data table.

Chiral Chromatography Techniques for Enantiomeric Purity Assessment (e.g., HPLC, GC-MS)

Since the target compound is chiral, verifying its enantiomeric purity is critical. This is achieved using chiral chromatography, where the molecule is passed through a column containing a chiral stationary phase (CSP). nih.govrsc.orgyoutube.com The two enantiomers, (S)- and (R)-1,2,4-Butanetriol, triacetate, will interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. wvu.edu

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a suitable technique for this molecule due to its volatility. A chiral GC column would be used to separate the enantiomers, and the resulting chromatogram would show two distinct peaks if both were present. The relative area of the peaks allows for the calculation of the enantiomeric excess (e.e.), a measure of the sample's purity.

High-Performance Liquid Chromatography (HPLC) using a chiral column is another powerful method for enantiomeric separation. nih.gov It offers a wide variety of available chiral stationary phases that can be tested for optimal separation of the enantiomers.

While these techniques are standard for chiral analysis, specific methods detailing the column type, mobile phase/carrier gas, and retention times for the enantiomers of 1,2,4-Butanetriol (B146131), triacetate are not widely documented in available scientific sources.

Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For (S)-1,2,4-Butanetriol, triacetate, the expected molecular weight is 232.23 g/mol , corresponding to its formula C₁₀H₁₆O₆. chemicalbook.com

When the molecule is ionized in the mass spectrometer, it forms a molecular ion ([M]⁺) which can then break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule. Research has shown that low-resolution mass spectrometry of 1,2,4-butanetriol triacetate reveals characteristic fragmentation patterns, including the loss of one and two molecules of acetic acid (HOAc, mass ≈ 60 Da). This leads to observable ions at mass-to-charge ratios (m/z) corresponding to [MH⁺ - HOAc] and [MH⁺ - 2HOAc].

| Observed Ion | Calculated m/z | Interpretation |

|---|---|---|

| [MH]⁺ | 233.1 | Protonated Molecular Ion |

| [MH⁺ - HOAc] | 173.1 | Loss of one acetic acid molecule |

| [MH⁺ - 2HOAc] | 113.1 | Loss of two acetic acid molecules |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For (S)-1,2,4-Butanetriol, triacetate, the most prominent features in the IR spectrum would be characteristic of the ester functional groups.

Key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹. This is the most characteristic peak for an ester.

C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the stretching vibrations of the C-O single bonds of the ester groups.

C-H Stretch/Bend: Absorptions corresponding to the C-H bonds of the methyl and methylene (B1212753) groups would be observed in the regions of 2850-3000 cm⁻¹ (stretching) and ~1375-1465 cm⁻¹ (bending).

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the complete acetylation of the hydroxyl groups from the starting material, 1,2,4-Butanetriol. asianpubs.org

A specific, published IR or Raman spectrum with peak assignments for (S)-1,2,4-Butanetriol, triacetate is not available, so a data table of experimental values cannot be provided.

Optical Rotation and Circular Dichroism (CD) for Stereochemical Confirmation

As a chiral molecule, (S)-1,2,4-Butanetriol, triacetate is optically active, meaning it will rotate the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com This property is measured using a polarimeter and is reported as the specific rotation ([α]). wikipedia.orglibretexts.org

The sign of the rotation (positive for dextrorotatory, (+), or negative for levorotatory, (-)) and its magnitude are characteristic physical properties of the compound. amherst.edu The specific rotation is a crucial piece of data for confirming that the synthesis has retained the intended (S)-stereochemistry from the starting material. The (R)-enantiomer would have a specific rotation of equal magnitude but opposite sign.

The specific optical rotation value for (S)-1,2,4-Butanetriol, triacetate is not widely reported in scientific databases, precluding its inclusion here.

Theoretical and Computational Studies on S 1,2,4 Butanetriol,triacetate

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the geometric and electronic properties of molecules. For (S)-1,2,4-Butanetriol, triacetate, DFT calculations would be instrumental in identifying the most stable conformations and understanding the distribution of electron density within the molecule.

A conformational analysis of (S)-1,2,4-Butanetriol, triacetate would likely reveal a complex potential energy surface with numerous local minima corresponding to different rotational isomers (rotamers) around the C-C and C-O single bonds. The relative energies of these conformers would be determined by a delicate balance of steric hindrance between the acetate (B1210297) groups and intramolecular non-covalent interactions, such as dipole-dipole interactions. The lowest energy conformer would represent the most probable structure of the molecule in the gas phase.

DFT calculations also provide valuable insights into the electronic structure. Key electronic properties that could be calculated for (S)-1,2,4-Butanetriol, triacetate are summarized in the table below. These parameters are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its susceptibility to electrophilic and nucleophilic attack, respectively. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen atoms of the carbonyl groups as sites for potential interactions with electrophiles.

| Calculated Property | Theoretical Significance | Predicted Outcome for (S)-1,2,4-Butanetriol, triacetate |

|---|---|---|

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms. | A folded or extended chain conformation depending on intramolecular interactions. |

| Relative Conformational Energies | Determines the population of different rotamers at a given temperature. | Multiple low-energy conformers are expected due to rotational freedom. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. | A relatively large gap, typical for a saturated ester, suggesting moderate reactivity. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution and predicts sites for non-covalent interactions. | Negative potential around the carbonyl oxygens, positive potential around the hydrogen atoms. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and hyperconjugative interactions. | Analysis would reveal interactions between lone pairs of oxygen and antibonding orbitals. |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For (S)-1,2,4-Butanetriol, triacetate, MD simulations would be particularly useful for understanding its behavior in a solvent, which is crucial for predicting its solubility, stability, and transport properties.

In an aqueous environment, the ester groups of (S)-1,2,4-Butanetriol, triacetate would be expected to interact with water molecules primarily through hydrogen bonding to the carbonyl oxygen atoms. The flexibility of the butane (B89635) backbone would allow the molecule to adopt various conformations to optimize these interactions. MD simulations of analogous molecules like glycerol (B35011) in water have shown the formation of extensive hydrogen-bonded networks that significantly influence the solution's properties. nih.govresearchgate.net Similarly, simulations could track the conformational changes of the triacetate and the dynamics of the surrounding solvent molecules.

The stability of (S)-1,2,4-Butanetriol, triacetate can also be assessed through MD simulations, particularly its susceptibility to hydrolysis. By simulating the system at different temperatures and pH values (through appropriate force field parameterization), one could observe the conditions under which the ester linkages are prone to break. The simulations would provide insights into the initial steps of the hydrolysis mechanism at an atomistic level.

| Simulation Parameter | Information Gained | Expected Findings for (S)-1,2,4-Butanetriol, triacetate |

|---|---|---|

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Sharp peaks indicating strong hydrogen bonding between water and carbonyl oxygens. |

| Solvation Free Energy | Quantifies the energetic cost or gain of dissolving the molecule in a solvent. | A negative value in polar solvents like water, indicating favorable solvation. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating structural stability. | Fluctuations would indicate conformational flexibility in solution. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between solute and solvent. | A dynamic network of hydrogen bonds with water molecules. |

Mechanistic Predictions of Synthetic Pathways and Derivatization Reactions

Computational chemistry can be employed to predict the most likely reaction mechanisms for the synthesis and derivatization of (S)-1,2,4-Butanetriol, triacetate. One common route to its synthesis is the acetylation of (S)-1,2,4-Butanetriol using acetic anhydride (B1165640). chemicalbook.comchemdad.com DFT calculations can be used to model the reaction pathway, including the structures and energies of reactants, transition states, and products.

Such calculations for a similar esterification reaction (the synthesis of ethyl acetate) have shown that the reaction proceeds through a series of steps involving protonation of the carboxylic acid (or activation of the anhydride), nucleophilic attack by the alcohol, and subsequent elimination of a leaving group. acs.orgresearchgate.net For the acetylation of (S)-1,2,4-Butanetriol, a computational study would likely investigate the stepwise acylation of the three hydroxyl groups and could predict whether there is any regioselectivity in the reaction.

Furthermore, computational methods can predict the outcomes of various derivatization reactions. For instance, the hydrolysis of the triacetate back to the triol can be modeled to understand the reaction mechanism under acidic or basic conditions. A computational study on the synthesis of the related compound, (RS)-1,2,4-butanetriol trinitrate (BTTN), utilized DFT to analyze reaction energy barriers and suggested feasible synthetic routes. nih.gov A similar approach could be applied to predict the most favorable pathways for the synthesis and derivatization of (S)-1,2,4-Butanetriol, triacetate.

| Reaction Type | Computational Approach | Predicted Mechanistic Insights |

|---|---|---|

| Synthesis (Acetylation) | DFT transition state searching. | Stepwise mechanism with potential differences in activation energies for each hydroxyl group. |

| Hydrolysis | Modeling the reaction with explicit solvent molecules or a continuum solvent model. | Different mechanisms for acid-catalyzed and base-catalyzed hydrolysis. |

| Transesterification | Calculating the thermodynamics and kinetics of the reaction with another alcohol. | Prediction of equilibrium position and reaction rate. |

Quantum Chemical Characterization of Stereoselective Interactions

The chirality of (S)-1,2,4-Butanetriol, triacetate makes it a candidate for engaging in stereoselective interactions with other chiral molecules. Quantum chemical methods can be used to characterize these interactions, which are fundamental to processes such as enantioselective catalysis and chiral recognition in chromatography.

By modeling the interaction of (S)-1,2,4-Butanetriol, triacetate with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase, it is possible to calculate the binding energies of the diastereomeric complexes formed. A significant difference in binding energy between the complexes formed with the (S)-enantiomer and a hypothetical (R)-enantiomer would suggest that the chiral selector is effective for enantiomeric separation.

These calculations can also reveal the nature of the interactions responsible for stereoselectivity, such as hydrogen bonding, van der Waals forces, and steric repulsion. For example, a study on the diastereoselective reactions of acyclic acetals used computational methods to suggest the formation of a cyclic intermediate that controls the stereochemical outcome. acs.orgnih.gov A similar approach could be used to understand how the stereocenter in (S)-1,2,4-Butanetriol, triacetate influences its interactions with other chiral entities.

| Interaction Studied | Computational Method | Potential Findings |

|---|---|---|

| Binding to a Chiral Stationary Phase | DFT or high-level ab initio calculations on model complexes. | Differential binding energies explaining chiral recognition. |

| Interaction with a Chiral Catalyst | Modeling the transition states of the catalyzed reaction for both enantiomers. | Explanation for the enantioselectivity of a reaction involving the triacetate. |

| Non-covalent Interactions in Diastereomeric Pairs | Symmetry-Adapted Perturbation Theory (SAPT) to decompose interaction energies. | Identification of the specific forces (electrostatic, dispersion, etc.) driving stereoselective recognition. |

Future Research Directions and Sustainable Synthetic Methodologies

Development of Novel Enantioselective Synthetic Routes for (S)-1,2,4-Butanetriol,triacetate

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. Future research is focused on developing more efficient and scalable enantioselective routes to (S)-1,2,4-Butanetriol, the direct precursor to its triacetate derivative.

Traditionally, (S)-1,2,4-Butanetriol has been prepared by the reduction of (S)-malic acid derivatives using reagents like borane-dimethyl sulfide (B99878). chemicalbook.comcdnsciencepub.comsigmaaldrich.comchemdad.com While effective, these methods can be costly and generate significant waste. Current and future research aims to overcome these limitations through several key approaches:

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric hydrogenation or hydroformylation of prochiral substrates represents a significant area of investigation. This could involve the use of transition metal complexes with chiral ligands to achieve high enantioselectivity and turnover numbers, thereby reducing catalyst loading and cost.

Organocatalysis: The use of small organic molecules as catalysts is another promising avenue. Organocatalysts can offer advantages in terms of stability, lower toxicity, and ease of handling compared to metal-based catalysts.

Flow Chemistry: Integrating enantioselective reactions into continuous flow systems can offer enhanced control over reaction parameters, improved safety, and easier scalability.

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal-ligand complexes. | High enantioselectivity, high turnover numbers. |

| Organocatalysis | Employs small, metal-free organic molecules. | Lower toxicity, operational simplicity, stability. |

| Flow Chemistry | Continuous reaction processing. | Enhanced safety, scalability, and process control. |

Integration of Chemoenzymatic Cascades for Enhanced Efficiency

Future research in this area will likely focus on:

Novel Enzyme Discovery: Prospecting for new enzymes with improved stability, substrate specificity, and catalytic efficiency will be crucial. This includes exploring extremophiles for robust enzymes that can withstand harsh reaction conditions.

Enzyme Immobilization: Developing advanced immobilization techniques to enhance enzyme reusability and stability will be key for industrial applications.

Tandem Catalysis: Designing systems where a biocatalytic step is immediately followed by a chemical transformation in the same reactor will be a major goal. For example, the enzymatic production of (S)-1,2,4-Butanetriol could be directly coupled with a chemical acetylation step to yield the triacetate.

Advancements in Metabolic Engineering for Industrial-Scale Production

The microbial production of 1,2,4-Butanetriol (B146131) from renewable feedstocks is a highly attractive and sustainable alternative to traditional chemical synthesis. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has already demonstrated the feasibility of this approach. nih.govnih.govsciepublish.com

Future advancements in this field are expected to concentrate on:

Pathway Optimization: Fine-tuning the expression of genes in the biosynthetic pathway to eliminate bottlenecks and increase the flux towards 1,2,4-Butanetriol is a primary objective. oup.comnih.gov This includes balancing the levels of key enzymes and managing the cellular redox state. nih.gov

Host Strain Engineering: Developing more robust industrial host strains that can tolerate high concentrations of the product and inhibitors present in lignocellulosic hydrolysates will be critical for cost-effective production.

Systems and Synthetic Biology Tools: The application of advanced tools such as CRISPR-Cas9 for precise genome editing and biosensors for dynamic pathway control will accelerate the development of high-producing microbial cell factories.

Recent studies have shown significant progress in the microbial production of 1,2,4-Butanetriol from xylose, a major component of lignocellulosic biomass. nih.govdtic.milresearchgate.net For instance, engineered Saccharomyces cerevisiae has been shown to produce up to 1.7 g/L of 1,2,4-Butanetriol from 10 g/L of xylose. nih.gov Further optimization of fermentation conditions and genetic modifications are expected to boost these titers to economically viable levels.

| Microorganism | Substrate | Key Engineering Strategies | Reported Titer |

| Escherichia coli | D-Xylose | Pathway assembly, disruption of competing pathways. | 1.58 g/L oup.com |

| Saccharomyces cerevisiae | D-Xylose | Overexpression of pathway enzymes, enhancement of Fe uptake. | 1.7 g/L nih.gov |

| Escherichia coli | Corn Cob Hydrolysate | Fine-tuning xylose isomerase expression, screening of efficient decarboxylase. | 10.03 g/L nih.gov |

Exploration of New Applications as a Chiral Building Block in Emerging Fields of Chemical Synthesis

(S)-1,2,4-Butanetriol is a versatile chiral building block used in the synthesis of various valuable compounds, including pharmaceuticals and other complex molecules. chemicalbook.comkobe-u.ac.jp Its triacetate derivative serves as a protected form that can be readily deprotected to reveal the free triol.

Future research will likely explore the use of (S)-1,2,4-Butanetriol triacetate in:

Synthesis of Novel Pharmaceuticals: The chiral backbone of this compound makes it an attractive starting material for the synthesis of new drug candidates with specific stereochemistry, which is often crucial for their biological activity. wikipedia.org

Development of Advanced Materials: The polyol structure of 1,2,4-Butanetriol suggests its potential use as a monomer in the synthesis of novel polymers with unique properties, such as biodegradability or specific thermal characteristics. nih.gov

Asymmetric Synthesis: It can be used as a chiral auxiliary or ligand in asymmetric reactions to control the stereochemical outcome of a chemical transformation.

The compound has been used as a starting material for the synthesis of (+)-azimine, (+)-carpaine, and (S)-(+)-3-Hydroxytetrahydrofuran. chemicalbook.comsigmaaldrich.com

Green Chemistry Principles in the Synthesis and Derivatization of the Compound

The application of green chemistry principles is paramount for the sustainable production of (S)-1,2,4-Butanetriol triacetate. The shift from traditional chemical synthesis, which often involves harsh reagents and generates significant waste, to bio-based routes is a prime example of green chemistry in action. sciepublish.comdtic.milkobe-u.ac.jp

Key areas of focus for future research include:

Use of Renewable Feedstocks: Utilizing biomass-derived sugars like xylose and arabinose as starting materials significantly reduces the carbon footprint of the production process. nih.govdtic.milnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Biocatalytic and chemoenzymatic approaches often exhibit high atom economy.

Benign Solvents and Reagents: The use of environmentally friendly solvents, such as water or supercritical fluids, and the avoidance of toxic reagents are crucial for developing greener synthetic processes.

Energy Efficiency: Developing processes that operate at ambient temperature and pressure can significantly reduce energy consumption. Microbial fermentation is a prime example of an energy-efficient process.

The traditional chemical synthesis of 1,2,4-Butanetriol often involves the reduction of malic acid esters with sodium borohydride (B1222165), a process that generates a large amount of borate (B1201080) salt waste. sciepublish.comkobe-u.ac.jp In contrast, microbial synthesis from renewable resources offers a much more environmentally friendly alternative. dtic.milnih.gov

Q & A

Q. What are the key steps in synthesizing (S)-1,2,4-Butanetriol triacetate from its parent triol?

The triacetate derivative is synthesized via acetylation of (S)-1,2,4-butanetriol using acetic anhydride under catalytic conditions. Key steps include:

- Reaction Setup : Stirring the triol with acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) at 0–25°C for 12–24 hours.

- Purification : Removal of excess reagents via rotary evaporation, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the triacetate.

- Characterization : Confirmation via -NMR (e.g., acetyl proton signals at δ 2.0–2.1 ppm) and chiral HPLC to verify enantiopurity .

Q. How can researchers confirm the enantiomeric purity of (S)-1,2,4-Butanetriol triacetate?

Enantiopurity is validated using:

- Chiral HPLC/GC : Employing columns like Chiralpak IA or IB, with comparison to racemic standards. Retention time discrepancies <0.5 min indicate >98% ee.

- Polarimetry : Specific rotation measurements (e.g., for the (S)-enantiomer in methanol) .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of proton signals in racemic mixtures .

Q. What are the critical storage and handling precautions for this compound?

- Storage : Below -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of acetate groups.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. PPE (nitrile gloves, safety goggles) is mandatory due to mild eye/skin irritation risks .

Advanced Research Questions

Q. How can metabolic engineering optimize the biosynthesis of (S)-1,2,4-Butanetriol from glucose?

A six-step enzymatic pathway converts malate (derived from glucose) to the triol via engineered E. coli. Key optimizations include:

- Enzyme Selection : Malate thiokinase, 4-hydroxybutyrate dehydrogenase, and bifunctional aldehyde/alcohol dehydrogenase for redox balance.

- Promoter Tuning : Modular T7 promoters to balance enzyme expression and reduce metabolic burden.

- Directed Evolution : Improving of rate-limiting enzymes (e.g., 4-hydroxybutyrate CoA-transferase) via error-prone PCR .

Q. What analytical methods resolve contradictions in intermediate accumulation during biosynthetic pathway validation?

- GC-MS/LC-MS : Quantify intermediates like 4-hydroxybutyrate and succinate semialdehyde using isotope-labeled malate (-glucose tracing).

- Flux Balance Analysis (FBA) : Model pathway bottlenecks by correlating intermediate concentrations with enzyme activity data .

Q. How can nitration of (S)-1,2,4-Butanetriol to its trinitrate derivative (BTTN) be safely scaled for energetic material studies?

- Controlled Nitration : Use mixed acid (HNO/HSO) at 0–5°C with dropwise addition to prevent exothermic decomposition.

- Real-Time Monitoring : In situ FTIR to track nitrate ester formation (NO asymmetric stretch at ~1650 cm).

- Safety Protocols : Conduct reactions in blast shields with remote temperature/pressure sensors .

Methodological Considerations

Q. What strategies improve yield in enantioselective syntheses of (S)-1,2,4-Butanetriol derivatives?

- Asymmetric Catalysis : Chiral Ru-complexes for hydrogenation of ketone intermediates (e.g., 3,4-epoxy-1-butanol) with >90% ee.

- Dynamic Kinetic Resolution : Racemization catalysts (e.g., Shvo’s catalyst) coupled with lipase-mediated acetylation .

Q. How do solvent systems influence the stability of (S)-1,2,4-Butanetriol triacetate in long-term studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.